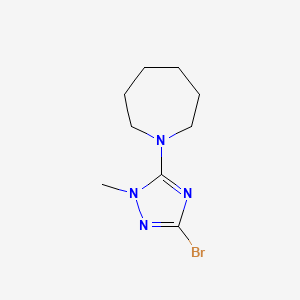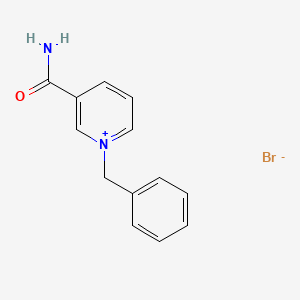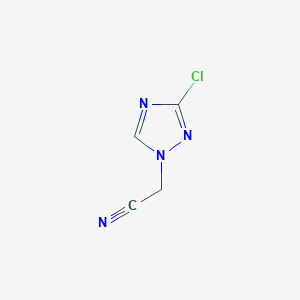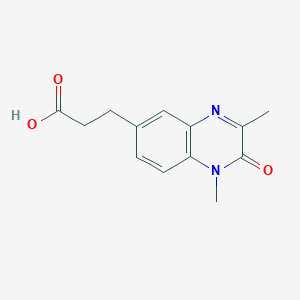
4-(4-氨基苯基)-1,2,4-三唑烷-3,5-二酮
描述
4-Aminophenol, a compound structurally similar to “4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione”, is an organic compound with the formula H2NC6H4OH . It is typically available as a white powder and is commonly used as a developer for black-and-white film .
Synthesis Analysis
The synthesis of similar compounds often involves nitration followed by reduction with iron . For example, the synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives involves a series of reactions including condensation with different aldehydes .Molecular Structure Analysis
The molecular structure of similar compounds like 4-(3-aminophenyl)benzonitrile has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of the compound .Chemical Reactions Analysis
4-Aminophenol plays a vital role in the development process of black-and-white film. It acts as a key ingredient in the developer solution, aiding in the conversion of latent silver halides into visible metallic silver .Physical And Chemical Properties Analysis
4-Aminophenol is moderately soluble in alcohols and can be recrystallized from hot water. In the presence of a base, it oxidizes readily . It has a melting point of 187.5 °C and a boiling point of 284 °C .科学研究应用
Boronic Acid-Based Sensing Systems
Boronic acids are increasingly utilized in diverse research areas. Specifically, the interaction of boronic acids with diols and strong Lewis bases (such as fluoride or cyanide anions) makes them valuable for sensing applications. These applications can be either homogeneous assays or heterogeneous detection. Boronic acids can be employed at the interface of sensing materials or within bulk samples. Additionally, their key interaction with diols allows for utilization in biological labeling, protein manipulation, modification, separation, and even therapeutic development .
Organic Light-Emitting Diodes (OLEDs)
3-(4-Aminophenyl)benzonitrile: , a derivative of 4-APTD, has been studied as a potential emitter material in OLEDs due to its fluorescent properties. Researchers explore its use in enhancing the efficiency and performance of these light-emitting devices.
Investigating Nervous System Impact
In scientific research, 4-(4-Aminophenyl)butyric acid (a related compound) has been employed to investigate the impact of drugs on the nervous system. Researchers delve into cellular signaling pathways and explore enzyme-substrate interactions using this compound .
Functionalization of Graphene Oxide (GO)
Tetra(4-aminophenyl) porphyrin (TAP) interacts with GO (TAP-rGO) to shed light on how TAP affects rGO’s quality and carrier mobilities. This research contributes to our understanding of graphene-based materials and their potential applications .
作用机制
Target of Action
Similar compounds such as 2-(4-aminophenyl)benzothiazoles have been shown to interact with cytochrome p450 1a1 . This enzyme plays a crucial role in the metabolism of xenobiotics and drugs, and its induction can lead to the biotransformation of the molecule .
Mode of Action
Related compounds such as 2-(4-aminophenyl)benzothiazoles have been shown to induce and be biotransformed by cytochrome p450 1a1 . This suggests that 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione may also interact with this enzyme, leading to changes in its structure and function.
Biochemical Pathways
It is plausible that this compound could influence pathways related to xenobiotic metabolism, given the potential interaction with cytochrome p450 1a1 .
Pharmacokinetics
Related compounds such as 2-(4-aminophenyl)benzothiazoles have been shown to be water-soluble and chemically stable prodrugs that rapidly and quantitatively revert to their parent amine in vivo . This suggests that 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione may have similar properties, potentially influencing its bioavailability.
Result of Action
Related compounds such as 2-(4-aminophenyl)benzothiazoles have been shown to possess potent antitumor properties . This suggests that 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione may also have significant biological effects.
安全和危害
未来方向
Research on similar compounds like tetra (4-aminophenyl) porphyrin in altering the electronic performances of reduced graphene oxide-based field effect transistor has been conducted . This could provide some constructive recommendations for producing low-cost graphene derivatives and promoting their applications in FET-like electronic components .
属性
IUPAC Name |
4-(4-aminophenyl)-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c9-5-1-3-6(4-2-5)12-7(13)10-11-8(12)14/h1-4H,9H2,(H,10,13)(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROWTRWEXZXSAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C(=O)NNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471382 | |
| Record name | 1,2,4-Triazolidine-3,5-dione, 4-(4-aminophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione | |
CAS RN |
140707-19-3 | |
| Record name | 1,2,4-Triazolidine-3,5-dione, 4-(4-aminophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-[(2,4-Difluorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B3032249.png)
![3-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methylbenzenesulfonamide](/img/structure/B3032250.png)
![2-azido-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3032251.png)